

Bemcentinib combination therapy dose limiting toxicities

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Compound Focus: Bemcentinib

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Frequently Asked Questions (FAQs)

- **What are the most common Dose-Limiting Toxicities (DLTs) and high-grade adverse events in bemcentinib combination therapies?** The most frequent DLTs and grade 3/4 treatment-related adverse events are generally hematologic, gastrointestinal, or related to QTc prolongation. The specific profile varies depending on the combination partner. For a detailed breakdown, see the tables in the sections below.
- **What is the Recommended Phase 2 Dose (RP2D) for bemcentinib in combination with Low-Dose Cytarabine (LDAC)?** In a Phase 1b/2a trial with AML patients, the recommended phase 2 dose was a **400 mg loading dose (days 1-3) followed by a 200 mg daily maintenance dose** of an enhanced formulation of **bemcentinib**, in combination with LDAC [1] [2].
- **Are there any specific safety monitoring requirements for bemcentinib?** Yes, based on clinical trial data, special attention should be given to:
 - **ECG and QTc Interval:** Regular monitoring is required due to reports of asymptomatic QTcF prolongation [1] [2].
 - **Hematologic Parameters:** Frequent monitoring of complete blood counts is essential due to the high frequency of cytopenias, including neutropenia, thrombocytopenia, and anemia [1] [3].
 - **Liver Function:** Liver enzymes should be monitored [4].

Safety and Dose-Limiting Toxicity Profiles by Combination Therapy

The safety of **bemcentinib** is highly dependent on its combination partner. The tables below summarize the key findings from different clinical trial settings.

Table 1: Bemcentinib in Hematologic Malignancies (AML) with LDAC [1] [2]

Aspect	Details
Trial Phase	Phase 1b/2a (NCT02488408)
Patient Population	Elderly AML patients unfit for intensive chemotherapy
Common Grade 3/4 Treatment-Related AEs	Anemia, febrile neutropenia, asymptomatic QTcF prolongation, thrombocytopenia, decreased platelet count [1].
DLTs Identified	Three DLTs were observed during monotherapy dose escalation (one outside the formal assessment window) [1].
Serious Adverse Events (SAEs)	Sepsis, neutropenic sepsis, pneumonia, fungal pneumonia, cerebral hemorrhage [1].
Fatal TEAEs	Reported, but none were considered related to bemcentinib by investigators [1].

Table 2: Bemcentinib in Solid Tumors (NSCLC) with Various Combinations [3] [4]

Combination Therapy	Key Dose-Limiting and High-Grade Toxicities
Bemcentinib + Docetaxel (with G-CSF support)	Neutropenia (86%, 76% \geq G3), neutropenic fever (38%), diarrhea (57%), fatigue (57%), nausea (52%) [3].
Bemcentinib + Pembrolizumab + Chemotherapy	Trial ongoing; safety data not yet mature (NCT05469178) [5].

Combination Therapy

Key Dose-Limiting and High-Grade Toxicities

Bemcentinib + Pacritinib

Trial recently enrolling; safety data not yet available (NCT06516887) [4].

Experimental Protocols & Methodologies for DLT Assessment

The following outlines the standard clinical trial methodology used to define and assess DLTs in the cited studies.

1. DLT Definition and Assessment Window

- **Purpose:** The primary objective of the Phase 1b dose escalation cohorts is to identify the Maximum Tolerated Dose (MTD) and characterize the DLT profile [1] [3].
- **Assessment Window:** DLTs are typically assessed during the first cycle of treatment (e.g., a 28-day cycle comprising a 7-day **bemcentinib** run-in plus 21 days of combination therapy) [3].
- **Standard DLT Criteria:** Based on Common Terminology Criteria for Adverse Events (CTCAE), commonly including [3] [6]:
 - Non-hematological toxicity \geq Grade 3 (except for Grade 3 nausea/vomiting/diarrhea resolving within 72 hours with optimal care).
 - Grade 4 thrombocytopenia or Grade 3 with bleeding.
 - Grade 4 neutropenia persisting for ≥ 7 days (or despite myeloid growth factors, per protocol amendment).
 - Any treatment interruption or dose reduction for >72 hours during Cycle 1 due to treatment-related toxicity.

2. Dose Escalation Study Design

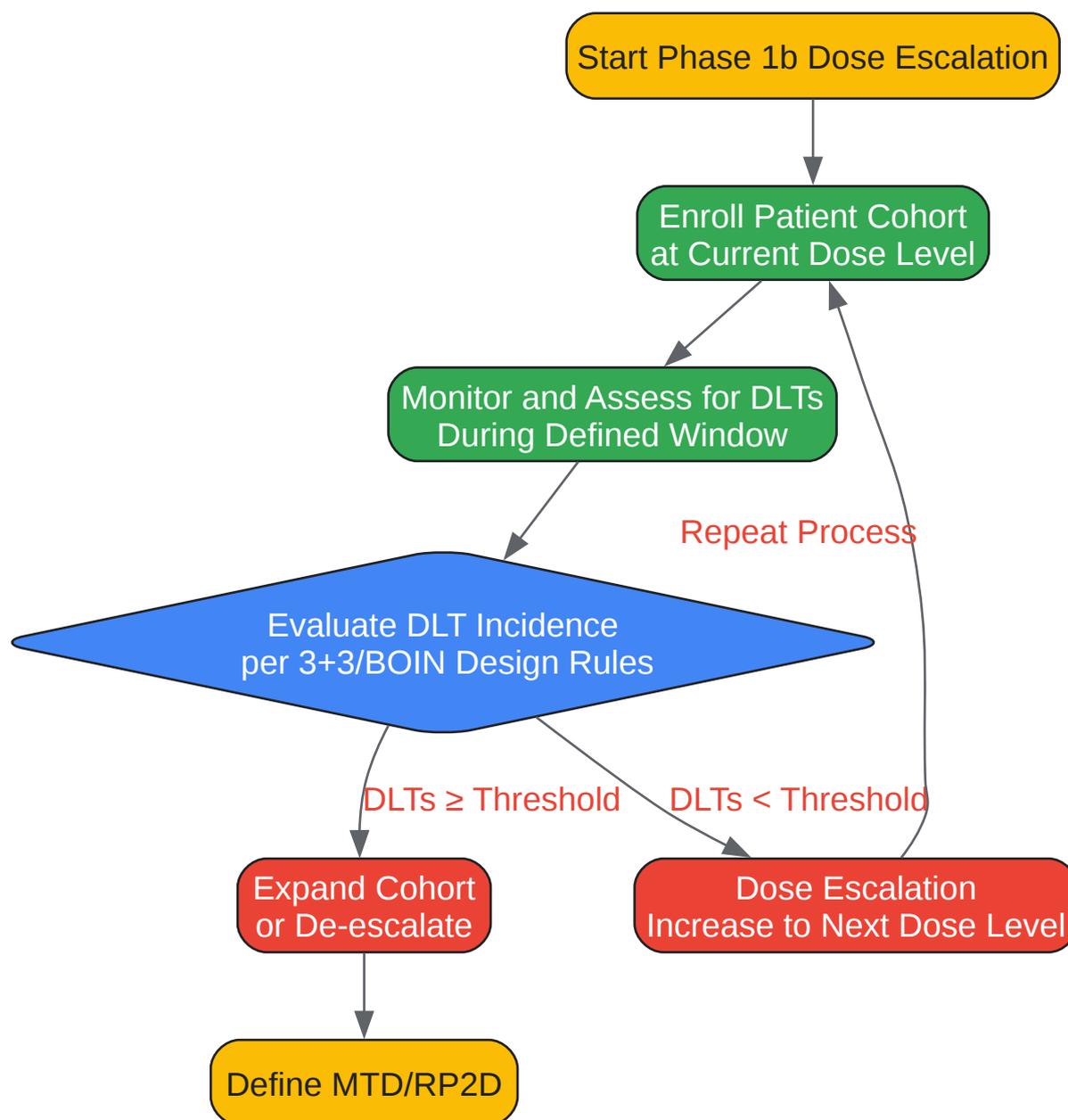
- **Common Designs:** Trials often use a standard "3+3" design or a Bayesian Optimal Interval (BOIN) design [3] [4].
- **Procedure:**
 - Small cohorts of patients (3-6) receive **bemcentinib** at a predefined dose level.
 - Patients are monitored for DLTs during the assessment window.
 - If 0/3 patients experience a DLT, escalation to the next dose level occurs.

- If $\geq 2/3$ or $\geq 2/6$ patients experience a DLT, the MTD is considered exceeded, and the prior dose is declared the RP2D.
- An intermediate cohort may be expanded to 6 patients for further evaluation.

3. Pharmacokinetic (PK) and Safety Monitoring

- **PK Sampling:** Intensive blood sampling is performed to characterize the **bemcentinib** pharmacokinetic profile (e.g., AUC, Cmax, Tmax) both as monotherapy and in combination [1] [3].
- **Routine Safety Monitoring:**
 - **Clinical:** Physical examinations, vital signs, ECOG performance status, and patient-reported symptoms [6].
 - **Laboratory:** Hematology, clinical chemistry, coagulation, and urinalysis [1] [4].
 - **Cardiac:** Serial ECGs for QTc analysis and echocardiograms or MUGA scans to assess left ventricular ejection fraction [3] [4].

The following diagram illustrates the logical workflow for dose escalation and DLT assessment in a typical Phase 1b trial.



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> **Figure 1.** Logic flow for DLT assessment and dose determination in Phase 1b trials. The process is iterative, with dose levels escalating until the maximum tolerated dose (MTD) is defined, establishing the recommended phase 2 dose (RP2D).

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